molecular formula C10H16F3NO3 B6152128 rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans CAS No. 1932149-59-1

rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans

Cat. No. B6152128
CAS RN: 1932149-59-1
M. Wt: 255.2
InChI Key:
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Description

Rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans is a useful research compound. Its molecular formula is C10H16F3NO3 and its molecular weight is 255.2. The purity is usually 95.
BenchChem offers high-quality rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate", "sodium hydride", "methyl iodide", "acetic acid", "sodium bicarbonate", "water", "ethyl acetate", "magnesium", "ethyl bromoacetate", "3-bromopyrrolidine" ], "Reaction": [ "Step 1: Deprotonation of tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate with sodium hydride in dry THF to form the corresponding carbanion.", "Step 2: Alkylation of the carbanion with methyl iodide to form the corresponding methyl ester.", "Step 3: Hydrolysis of the methyl ester with acetic acid and water to form the corresponding carboxylic acid.", "Step 4: Conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride.", "Step 5: Reaction of the acid chloride with magnesium to form the corresponding Grignard reagent.", "Step 6: Alkylation of 3-bromopyrrolidine with ethyl bromoacetate to form the corresponding ester.", "Step 7: Addition of the Grignard reagent to the ester to form the corresponding alcohol.", "Step 8: Protection of the alcohol with tert-butyl dimethylsilyl chloride.", "Step 9: Deprotection of the tert-butyl ester with sodium bicarbonate and water to form the desired product, rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans." ] }

CAS RN

1932149-59-1

Product Name

rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans

Molecular Formula

C10H16F3NO3

Molecular Weight

255.2

Purity

95

Origin of Product

United States

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